molecular formula C16H20N2 B14472365 N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine CAS No. 67447-42-1

N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine

Cat. No.: B14472365
CAS No.: 67447-42-1
M. Wt: 240.34 g/mol
InChI Key: UQGWMGDVLKILAW-UHFFFAOYSA-N
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Description

N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with an amine group at the 1 and 4 positions, along with a 2-methylpropyl group and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine typically involves a multi-step process starting from benzene derivatives. One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to alkylation and further functionalization to introduce the 2-methylpropyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and Friedel-Crafts alkylation reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, substituted aromatic amines, and various functionalized benzene derivatives .

Scientific Research Applications

N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N1-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in the formation of reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Highlighting Uniqueness

The presence of both 2-methylpropyl and phenyl groups on the benzene ring enhances its reactivity and stability, distinguishing it from other aromatic amines. This unique structure allows for versatile applications and makes it a valuable compound in various research and industrial fields .

Properties

CAS No.

67447-42-1

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1-N-(2-methylpropyl)-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C16H20N2/c1-13(2)12-17-14-8-10-16(11-9-14)18-15-6-4-3-5-7-15/h3-11,13,17-18H,12H2,1-2H3

InChI Key

UQGWMGDVLKILAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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